![molecular formula C7H9BrN2O2 B3009584 (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid CAS No. 1310379-53-3](/img/structure/B3009584.png)
(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid” is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The compound has a bromine atom at the 4th position, an ethyl group at the 1st position of the pyrazole ring, and an acetic acid moiety attached to the 3rd position of the pyrazole ring .
Molecular Structure Analysis
The molecular structure of “(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. It also has a bromine atom at the 4th position, an ethyl group at the 1st position, and an acetic acid moiety attached to the 3rd position of the pyrazole ring .Scientific Research Applications
Organic Synthesis
Pyrazole derivatives, such as “(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid”, have been found to play a crucial role in organic synthesis . They can act as both directing and transforming groups, making them versatile tools in the creation of various small molecules .
Pharmaceutical Applications
Pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been extensively studied for their potential roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Antileishmanial Activity
Some hydrazine-coupled pyrazoles, which could potentially include “(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid”, have shown potent antileishmanial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity .
Antimalarial Activity
In addition to their antileishmanial properties, some hydrazine-coupled pyrazoles have also demonstrated significant antimalarial activities . Certain compounds have shown promising results in inhibiting Plasmodium berghei, the parasite responsible for malaria .
Agriculture
Pyrazole derivatives are also present in various small molecules that exhibit a diverse array of agricultural activities . This suggests that “(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid” could potentially be used in the development of new agrochemicals.
Development of New Synthetic Methods
The unique structure of pyrazole derivatives makes them an area of interest in the development of new synthetic methods . Researchers are continually exploring diverse methods for accessing the pyrazole moiety, including the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .
Future Directions
The future directions for research on “(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid” could include exploring its potential biological activities, developing efficient synthesis methods, and studying its reactivity with other compounds. Given the wide range of activities exhibited by pyrazole derivatives, this compound could have potential applications in areas such as medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, such as this compound, have a broad range of biological activities . They are often used in the development of new drugs .
Mode of Action
It’s known that 4-substituted pyrazoles can act as inhibitors of liver alcohol dehydrogenase , which suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Pyrazole derivatives are known to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that this compound might affect a wide range of biochemical pathways.
Pharmacokinetics
Due to the polar nature of the pyrazole ring, the pharmacokinetic parameters of pyrazole-containing compounds should be improved to a great extent . This suggests that this compound might have good solubility and bioavailability.
Result of Action
Given the broad range of biological activities associated with pyrazole derivatives , it’s likely that this compound could have a wide range of effects at the molecular and cellular level.
properties
IUPAC Name |
2-(4-bromo-1-ethylpyrazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-2-10-4-5(8)6(9-10)3-7(11)12/h4H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMZIYUAEBYYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.